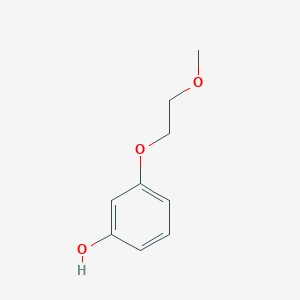

3-(2-Methoxyethoxy)phenol

描述

Significance of Phenolic Compounds in Chemical and Biological Sciences

Phenolic compounds are a large and diverse group of chemical substances characterized by the presence of at least one hydroxyl group (-OH) directly attached to an aromatic ring. ijhmr.comnumberanalytics.comresearchgate.net This structural motif imparts a range of chemical properties that underpin their profound importance across various scientific disciplines. In chemistry, the hydroxyl group allows phenols to participate in numerous reactions, including esterification and oxidation, making them versatile building blocks for organic synthesis. numberanalytics.com Their ability to donate a hydrogen atom from the hydroxyl group makes them effective antioxidants, a property widely exploited in industrial applications to prevent oxidative degradation of materials. numberanalytics.com

Overview of Methoxyethoxy Substituted Phenols: Structural Features and Research Interest

Research interest in these compounds stems from their utility as intermediates in the synthesis of more complex molecules and their potential for direct application. ontosight.aichemimpex.com For example, the presence of the methoxyethoxy side chain can modify the biological activity of the parent phenol (B47542). Studies on related compounds, such as 3-((2-(2-Methoxyethoxy)ethyl)amino)phenol, have explored their potential antioxidant properties and interactions with biological macromolecules, suggesting they could serve as building blocks for new pharmaceutical agents. ontosight.ai The position of the substituent on the phenol ring (ortho, meta, or para) is crucial, as it affects the molecule's geometry and electronic properties, which in turn influences its reactivity and biological function. Researchers in medicinal chemistry and materials science are interested in how the flexible and polar methoxyethoxy chain can be used to fine-tune the characteristics of a molecule for specific applications, such as in the development of specialty chemicals or as components in polymer synthesis. chemimpex.com

Historical Context and Evolution of Research on 3-(2-Methoxyethoxy)phenol and Related Ethers

The study of this compound is situated within the broader historical development of phenol chemistry, which began with the isolation of phenol (carbolic acid) from coal tar in the 19th century. newworldencyclopedia.org Early research focused on understanding the fundamental properties and reactions of the phenol functional group. rushim.ru The synthesis of phenol ethers, through reactions like the Williamson ether synthesis, represented a significant advancement, allowing chemists to modify the hydroxyl group and explore how these changes affected the compound's physical and chemical behavior. oup.com

Research into more complex phenol ethers, including those with polyether side chains like the methoxyethoxy group, is a more recent development, driven by advances in synthetic methodologies and a growing interest in creating molecules with tailored properties. researchgate.netrsc.org The evolution of synthetic techniques, such as those utilizing phase transfer catalysts or advanced electrochemical methods, has made the preparation of substituted aryl ethers more efficient and versatile. researchgate.netacs.org The specific focus on compounds like this compound has been propelled by the needs of modern drug discovery and materials science, where precise control over molecular architecture is paramount for achieving desired functions. ontosight.aichemimpex.com While the historical record for this compound itself is not as extensively documented as that of simpler phenols, its emergence in the scientific literature reflects the ongoing quest to synthesize novel chemical entities and explore the vast chemical space of functionalized aromatic compounds. sigmaaldrich.combldpharm.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 245070-91-1 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₉H₁₂O₃ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 168.19 g/mol | sigmaaldrich.combldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFCRVJTOSSFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245070-91-1 | |

| Record name | 3-(2-methoxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Methoxyethoxy Phenol and Analogues

Strategic Approaches to the Phenol (B47542) Core Functionalization

The formation of the central phenol ring is a critical step that can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for functionalizing aromatic rings. In this approach, a nucleophile replaces a good leaving group, such as a halide, on an aromatic ring that is activated by electron-withdrawing groups. libretexts.org For the synthesis of precursors to 3-(2-methoxyethoxy)phenol, a dihalobenzene can be reacted with a suitable nucleophile. The reaction mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of activating groups on the aryl halide enhances the reactivity towards nucleophilic attack. libretexts.org One common strategy involves the reaction of an activated aryl halide with a phenoxide. walisongo.ac.idresearchgate.net For instance, 4-fluorobenzaldehyde (B137897) can react with 4-methoxyphenol (B1676288) in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id

Ullmann Coupling Reactions in Aryloxy Phenol Synthesis

The Ullmann condensation or coupling is a classic and versatile method for the formation of diaryl ethers, which are structurally related to this compound. beilstein-journals.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.orgorganic-chemistry.org Modern advancements have led to milder reaction conditions, often employing copper(I) salts and various ligands to facilitate the reaction at lower temperatures. organic-chemistry.orgacs.orgrhhz.net For example, the coupling of aryl bromides or iodides with phenols can be achieved with high yields using a catalytic amount of copper(I) oxide in the presence of cesium carbonate in acetonitrile (B52724). organic-chemistry.orgacs.org The reaction tolerates a range of functional groups and can be used with sterically hindered substrates. organic-chemistry.orgacs.org Ligands such as N,N-dimethylglycine and salicylaldimines have been shown to be effective in promoting these coupling reactions. beilstein-journals.orgrhhz.net

The general scheme for an Ullmann-type synthesis of a diaryl ether is as follows:

Ar-X + Ar'-OH --(Cu catalyst, Base)--> Ar-O-Ar'

Where Ar and Ar' are aryl groups and X is a halogen.

A variety of diaryl ethers can be synthesized using this method, including those with electron-rich aryl bromides, by employing specific ligands and reaction conditions. beilstein-journals.org

| Reactants | Catalyst System | Product | Yield | Reference |

| 4-Bromoanisole, 4-Methoxyphenol | CuI, N,N-dimethylglycine, K3PO4 | 4,4'-Dimethoxydiphenyl ether | High | beilstein-journals.org |

| Aryl Iodide, Phenol | CuI, Salicylaldimine ligand, K3PO4 | Diaryl ether | Good | rhhz.net |

| Aryl Bromide, Phenol | Cu2O, Cs2CO3 | Diaryl ether | Excellent | organic-chemistry.orgacs.org |

| 1-Bromo-3,5-dimethoxybenzene, Resorcinol | CuI, N,N-dimethylglycine HCl, Cs2CO3 | 3-(3,5-Dimethoxyphenoxy)phenol | - | semanticscholar.org |

Hydrolysis of Diazonium Salts in Phenol Synthesis

The synthesis of phenols from aromatic amines via the formation and subsequent hydrolysis of diazonium salts is a well-established method in organic chemistry. libretexts.orguobaghdad.edu.iq This process begins with the diazotization of a primary aromatic amine, such as aniline, using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. uobaghdad.edu.iqmasterorganicchemistry.com The resulting diazonium salt is often unstable and is used directly in the next step. uobaghdad.edu.iq Heating the aqueous solution of the diazonium salt leads to the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), forming the corresponding phenol and releasing nitrogen gas. orgosolver.com While effective, this method can be sensitive to reaction conditions, and side reactions can occur, especially with substrates containing acid-sensitive functional groups. pitt.edu A modified procedure involves the oxidation of aryl radicals generated from diazonium ions by copper salts, which can be performed under milder, neutral conditions. pitt.edu

The general reaction is:

Ar-NH₂ --(NaNO₂, H⁺)--> Ar-N₂⁺ --(H₂O, Heat)--> Ar-OH + N₂

Installation of the 2-Methoxyethoxy Moiety

Once the phenolic core is established, the final step in the synthesis of this compound is the introduction of the 2-methoxyethoxy group. This is typically achieved through etherification reactions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and robust method for preparing ethers. masterorganicchemistry.combyjus.com The reaction involves the S_N2 displacement of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion. masterorganicchemistry.combyjus.com In the context of synthesizing this compound, this would involve the reaction of a phenoxide (generated from the corresponding phenol with a base) with a 2-methoxyethoxy halide, such as 2-methoxyethyl chloride or bromide. masterorganicchemistry.com For this S_N2 reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like acetonitrile or N,N-dimethylformamide. byjus.com

A general representation of the Williamson ether synthesis is:

R-O⁻Na⁺ + R'-X --> R-O-R' + NaX

Where R is an aryl group and R' is the 2-methoxyethoxy group.

The Williamson ether synthesis can also be performed intramolecularly to form cyclic ethers. masterorganicchemistry.com

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alkyl Halide | Alkoxide | Acetonitrile, DMF | 50-100 | 1-8 | 50-95 | byjus.com |

| Benzyl chloride | NaH | - | - | - | - | masterorganicchemistry.com |

| 2-Ethylhexyl bromide | KOH | DMSO | - | - | 76 | rsc.org |

Alkylation Reactions Utilizing Methoxyethoxy-containing Reagents

An alternative to the Williamson ether synthesis is the direct alkylation of a phenol using a reagent that already contains the 2-methoxyethoxy group. slchemtech.com This can involve various alkylating agents under different catalytic conditions. For example, phenols can be O-methylated using asymmetric alkyl methyl carbonates in the presence of a base like potassium carbonate. researchgate.netscispace.com A similar strategy could be envisioned for introducing the larger 2-methoxyethoxy group. Another approach involves the use of 2-(2-methoxyethoxy)ethyl methanesulfonate (B1217627) as an alkylating agent. rsc.org These methods offer alternative routes that might be advantageous depending on the specific substrate and desired reaction conditions. The use of microwave irradiation has also been explored to accelerate the O-alkylation of phenolic compounds. google.com

Green Chemistry Principles in Methoxyethoxy Phenol Synthesis

The imperative for sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of phenolic compounds. researchgate.net Traditional methods often rely on hazardous reagents and harsh conditions, generating significant waste. mdpi.com In contrast, modern approaches prioritize the use of environmentally benign reagents and conditions. researchgate.net

Several green extraction techniques are being explored for obtaining phenolic compounds from natural sources, which can be adapted for the synthesis and modification of compounds like this compound. These methods include:

Supercritical CO₂ Extraction: This technique utilizes carbon dioxide at high pressure and temperature to extract phenolic compounds. The CO₂ can be evaporated after extraction, leaving a pure product with minimal environmental impact. plumtri.org

Ultrasound-Assisted Extraction (UAE): High-frequency sound waves are used to break down cell walls and release phenolic compounds. UAE is a rapid and energy-efficient method suitable for large-scale production. plumtri.orgnih.gov

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction of phenolic compounds. nih.gov

In the context of synthesizing methoxyethoxy phenols, green chemistry also encourages the use of safer alkylating agents. For instance, asymmetric alkyl methyl carbonates are presented as a safer alternative to dimethyl carbonate for the O-methylation of phenols, as they allow for reactions at ambient pressure. researchgate.netunive.it The use of catalysts like potassium carbonate further enhances the sustainability of these processes. researchgate.net

The development of one-step synthesis processes, such as the direct production of phenol from benzene (B151609) using a hydrogen-permeable palladium layer, significantly reduces energy consumption and waste generation compared to conventional multi-step methods. aist.go.jp Such innovations, though not directly involving this compound, highlight the trend towards more sustainable phenolic compound synthesis. yedarnd.com

Multi-Step Synthesis Design and Optimization

The construction of complex molecules containing the this compound moiety often requires sophisticated multi-step synthetic sequences. purdue.edu The design and optimization of these pathways are critical for achieving high yields and selectivity.

Sequential, or one-pot, reactions are increasingly employed in organic synthesis to build complex molecular architectures efficiently. mdpi.com These strategies, which involve multiple transformations in a single reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. mdpi.com

For phenolic compounds, oxidative dearomatization is a powerful tool for constructing complex polycyclic frameworks. researchgate.net This can be followed by intramolecular cycloadditions, such as the Diels-Alder reaction, to rapidly assemble intricate structures. nih.gov For instance, a sequence involving an oxidative dearomatization followed by an intramolecular Diels-Alder cycloaddition has been used to create highly functionalized bicyclic systems. nih.gov

Another notable strategy involves the combination of an oxidative phenolic coupling reaction with a subsequent regioselective intramolecular aza-Michael reaction. This approach has proven effective in the synthesis of complex fused polycyclic alkaloids. researchgate.net The careful design of these sequential reactions allows for the controlled formation of multiple stereocenters and complex ring systems. nih.gov

The control of stereochemistry is a paramount challenge in the synthesis of complex, biologically active molecules. While specific stereoselective pathways for this compound are not detailed in the provided search results, general strategies for achieving stereoselectivity in the synthesis of related phenolic compounds can be inferred.

For example, in the synthesis of complex natural products, intramolecular Diels-Alder reactions can be designed to proceed via a specific transition state (e.g., endo), thereby controlling the stereochemistry of multiple contiguous asymmetric centers. nih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome of these transformations.

Optimizing reaction conditions is fundamental to maximizing the yield and selectivity of any synthetic transformation. For the synthesis of this compound and its analogues, several factors can be fine-tuned.

In the O-methylation of phenols using asymmetric alkyl methyl carbonates, the choice of solvent has a significant impact on selectivity. unive.it Polar aprotic solvents like DMF have been shown to improve the formation of the desired anisole (B1667542) product. unive.it Temperature also plays a role in the reaction rate, though it may not always affect the selectivity. unive.it

For cross-coupling reactions involving phenols, the catalyst system is a key variable. A mechanochemical strategy using a ruthenium catalyst has been developed for the deoxygenative borylation of phenols, which can then be used in Suzuki-Miyaura cross-coupling reactions. mdpi.com The optimization of this system allows for the synthesis of biphenyl (B1667301) structures in excellent yields. mdpi.com

Isotopic Labeling Strategies for Phenolic Compounds

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org

A novel method has been developed for the core-labeling of phenols with carbon isotopes (¹¹C, ¹³C, and ¹⁴C) at the ipso-carbon. nih.govacs.orgnih.gov This strategy relies on the [5+1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor with an isotopically labeled carbonate ester. nih.govacs.org This approach is significant because it allows the isotopic label to be incorporated into the core of the aromatic ring, rather than on a peripheral group. chemrxiv.org

The applications of these isotopically labeled phenols are diverse:

¹¹C-labeled phenols: Used in positron emission tomography (PET) imaging to study molecular interactions in vivo. nih.govuchicago.edu

¹³C-labeled phenols: Utilized as internal standards in mass spectrometry and as probes in NMR spectroscopy. nih.govuchicago.edu They are also emerging as probes for hyperpolarized magnetic resonance imaging. acs.org

¹⁴C-labeled phenols: Considered the gold standard for ADME (adsorption, distribution, metabolism, and excretion) studies in drug development. nih.govchemrxiv.org

This core-labeling strategy provides a powerful tool for elucidating the mechanisms of reactions involving phenolic compounds. By tracking the position of the isotopic label in the products of a reaction, chemists can gain a detailed understanding of bond-forming and bond-breaking steps. researchgate.net For example, compound-specific stable carbon isotope ratios have been used to investigate the formation pathways of particulate phenolic compounds from toluene (B28343) photooxidation. nih.gov

Mechanistic Investigations of 3 2 Methoxyethoxy Phenol Reactions

Elucidation of Reaction Pathways in Organic Transformations

The chemical compound 3-(2-Methoxyethoxy)phenol is a significant intermediate in the synthesis of various organic molecules, most notably the pharmaceutical agent Carvedilol. nih.gov The reaction pathways involving this phenol (B47542) derivative are crucial for optimizing synthetic yields and minimizing byproducts.

One of the primary reaction pathways for this compound is its role as a nucleophile in substitution reactions. For instance, in the synthesis of Carvedilol, 2-(2-methoxyphenoxy)ethanamine, which can be conceptually derived from this compound, is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole. epo.org This reaction proceeds via the opening of the epoxide ring by the amine, a classic example of nucleophilic substitution.

Another significant pathway involves the protection of the phenolic hydroxyl group, followed by subsequent reactions. This strategy is often employed to prevent unwanted side reactions. For example, in some syntheses of Carvedilol, the hydroxyl group of a related phenol is protected with groups like acetyl or tertiary-butyldimethylsilyl chloride before reacting with other intermediates. derpharmachemica.com

Furthermore, this compound can participate in etherification reactions. The synthesis of related aryloxy phenols often involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. mdpi.com This type of reaction could be applied to this compound to create more complex diaryl ether structures.

The following table summarizes key reaction pathways involving precursors or derivatives of this compound in the synthesis of Carvedilol.

| Starting Material/Intermediate | Reagent(s) | Key Transformation | Product Type |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole | 2-(2-methoxyphenoxy)ethanamine | Epoxide ring-opening | Amino alcohol |

| 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol | Acetyl chloride or TBDMSCl | Protection of hydroxyl group | Protected intermediate |

| 4-hydroxycarbazole | Epichlorohydrin, NaOH | Etherification and epoxide formation | Glycidyl ether |

Nucleophilic Attack and Intermediate Formation in Aromatic Systems

The reactivity of this compound is largely governed by the nucleophilic character of the phenoxide ion formed under basic conditions. The electron-donating nature of the methoxyethoxy and hydroxyl substituents activates the aromatic ring towards electrophilic attack, but more importantly, the deprotonated hydroxyl group provides a potent nucleophile.

In the synthesis of Carvedilol, the key step involves the nucleophilic attack of the amine group of 2-(2-methoxyphenoxy)ethanamine on an electrophilic carbon. epo.orgderpharmachemica.com While not directly this compound, its derivative showcases the inherent nucleophilicity associated with this structural motif. The reaction between 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy (tert-butyl) dimethylsilane (B7800572) and 2-(2-methoxyphenoxy)ethanamine proceeds via an SN2 mechanism, where the amine displaces the chloride leaving group. derpharmachemica.com The formation of an intermediate where the amine has added to the electrophilic carbon is a critical step in forming the final Carvedilol structure.

The formation of byproducts, such as the "bis impurity" in Carvedilol synthesis, highlights the competitive nature of nucleophilic attack. derpharmachemica.com This impurity arises from the reaction of the newly formed secondary amine in Carvedilol with another molecule of the epoxide starting material.

The table below outlines the nucleophilic attack and intermediate formation in a representative reaction involving a derivative of this compound.

| Nucleophile | Electrophile | Intermediate | Reaction Type |

| 2-(2-methoxyphenoxy)ethanamine | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy (tert-butyl) dimethylsilane | Silyl-protected Carvedilol | Nucleophilic Substitution (SN2) |

| Carvedilol (secondary amine) | 4-(oxiran-2-ylmethoxy)-9H-carbazole | "Bis impurity" | Nucleophilic Substitution (epoxide opening) |

Role of Catalysis in Directing Reaction Mechanisms (e.g., Potassium Carbonate, Phase Transfer Catalysis)

Catalysis plays a pivotal role in controlling the reaction mechanisms involving this compound and its derivatives, influencing both reaction rates and selectivity.

Potassium Carbonate (K₂CO₃):

Potassium carbonate is a widely used weak base in organic synthesis, particularly for reactions involving phenols. alfa-chemistry.comcommonorganicchemistry.com In the context of reactions with this compound, K₂CO₃ can act as a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. quora.comrsc.org This is a crucial step in many etherification reactions. For example, in the methylation of phenols using dimethyl carbonate, K₂CO₃ is used as a catalyst to facilitate the formation of the corresponding anisole (B1667542). up.ptresearchgate.net The phenoxide ion, once formed, can then attack the methyl group of the dimethyl carbonate. rsc.org

Research has shown that in the reaction of phenol with 2-(methoxy)ethyl methyl carbonate in the presence of K₂CO₃, the phenoxide ion preferentially attacks the less sterically hindered methyl group, leading primarily to anisole. rsc.org This demonstrates the directing effect of the catalyst and the substrate's structure on the reaction outcome.

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgfzgxjckxxb.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. wikipedia.org This is particularly useful for reactions involving inorganic bases like potassium carbonate, which are often insoluble in organic solvents.

In the context of alkylating phenols, PTC can enhance the reaction rate and yield. The phase transfer catalyst can transport the phenoxide ion, generated in the aqueous or solid phase by K₂CO₃, into the organic phase where the alkylating agent is present. crdeepjournal.org This circumvents the need for harsh, anhydrous conditions and can lead to cleaner reactions. For example, the synthesis of ethers from phenols and alkyl halides can be efficiently carried out under PTC conditions. scribd.com The use of polyethylene (B3416737) glycols and their derivatives, such as tris(2-(2-methoxyethoxy)ethyl)amine, as phase transfer catalysts is also common. wikipedia.org

The following table summarizes the role of these catalysts in reactions relevant to this compound.

| Catalyst | Role | Example Reaction | Mechanism |

| Potassium Carbonate (K₂CO₃) | Base catalyst | O-methylation of phenols with dimethyl carbonate | Deprotonation of phenol to form the more nucleophilic phenoxide ion. quora.comrsc.org |

| Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Transports anions between phases | Alkylation of phenols with alkyl halides in a biphasic system | Facilitates the transfer of the phenoxide anion from an aqueous/solid phase to an organic phase for reaction. crdeepjournal.orgscribd.com |

Oxidative Degradation Mechanisms of Phenolic Structures (e.g., Hydroxyl Radical Attack)

Phenolic compounds, including this compound, are susceptible to oxidative degradation, a process of significant environmental and chemical relevance. utoronto.ca A key pathway for this degradation is through the attack of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH). rsc.org

The reaction of hydroxyl radicals with phenols is typically initiated by the addition of the •OH radical to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. nih.govresearchgate.net This intermediate is unstable and can undergo further reactions. The position of the hydroxyl radical attack on the aromatic ring is influenced by the substituents present. For this compound, the electron-donating methoxyethoxy and hydroxyl groups would direct the attack to the ortho and para positions.

Following the initial addition, the degradation can proceed through several pathways:

Dehydration: The dihydroxycyclohexadienyl radical can eliminate a water molecule to form a phenoxyl radical.

Reaction with Oxygen: In the presence of oxygen, the radical intermediate can react to form a peroxyl radical, which can then undergo further reactions leading to ring-opening and the formation of smaller, oxygenated organic compounds. nih.gov

Dimerization: The radical intermediates can also dimerize to form more complex structures.

It is important to note that under certain cellular conditions, the carbonate radical anion (CO₃•⁻), formed from the reaction of peroxynitrite with carbon dioxide, can be a more relevant oxidant than the hydroxyl radical for damaging biomolecules like DNA. nih.gov However, in the context of environmental degradation and advanced oxidation processes, the hydroxyl radical is a primary oxidant for phenolic compounds. utoronto.cahristov.com

The table below provides a simplified overview of the oxidative degradation mechanism of a generic phenol by hydroxyl radical attack.

| Step | Description | Key Species Involved |

| Initiation | Addition of a hydroxyl radical to the aromatic ring. | Phenol, Hydroxyl radical (•OH) |

| Intermediate Formation | Formation of a dihydroxycyclohexadienyl radical. | Dihydroxycyclohexadienyl radical |

| Propagation | Elimination of water to form a phenoxyl radical or reaction with oxygen to form a peroxyl radical. | Phenoxyl radical, Peroxyl radical, O₂ |

| Termination/Degradation | Ring-opening and formation of smaller organic molecules. | Aldehydes, Carboxylic acids, etc. |

Computational and Theoretical Studies of 3 2 Methoxyethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 3-(2-Methoxyethoxy)phenol. These methods model the molecule's electron distribution and energy states, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules with substituted phenyl rings, such as those with methoxyethoxy groups, DFT calculations are instrumental. vietnamjournal.ru These calculations can optimize the molecular geometry to find the most stable conformation and predict various properties. For instance, DFT methods like B3LYP with basis sets such as 6-31G* are used to assess the stability of different conformers.

Studies on related phenolic compounds demonstrate that DFT is employed to calculate a range of parameters. scispace.com For example, in the study of eugenol, which also contains a methoxy (B1213986) and a phenolic hydroxyl group, DFT/B3LYP/6-311G(d,p) was used for geometry optimization, vibrational frequency determination, and thermochemical calculations. scispace.com Similarly, for other complex organic molecules, DFT is used to determine geometrical parameters and reactivity indices. iucr.org The choice of functional, like CAM-B3LYP, and basis set, such as 6-311++G**, is crucial for accurately predicting properties like hyperpolarizability, dipole moments, and polarizabilities. mdpi.com

The application of DFT extends to analyzing intermolecular interactions. For instance, calculations on 2-methoxyphenol (2MP) complexed with toluene (B28343) were performed at the B3LYP/6-31+G(d,p) level to understand the structure of the complex. stanford.edu These studies provide a framework for how DFT could be applied to this compound to understand its electronic structure and reactivity in various chemical environments.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), offer high accuracy for studying molecular systems. nih.govrsc.org For phenol (B47542) and its derivatives, ab initio calculations are essential for obtaining reliable data on reaction energies and activation energies. dominican.edu

For instance, studies on chlorinated phenols have utilized methods like G2M/MP2 and QCISD(T) to achieve results in good agreement with experimental data. dominican.edu The investigation of phenol dimers has also heavily relied on ab initio methods, particularly CCSD(T) at the complete basis set (CBS) limit, to accurately determine binding energies, which are influenced by a delicate balance of hydrogen bonding, H–π interactions, and π–π interactions. rsc.org

While computationally more intensive than DFT, ab initio methods provide a benchmark for accuracy. For example, in the study of phenol hydration, complete active space self-consistent field (CASSCF) calculations were used to investigate excited states and conical intersections, which are critical for understanding photochemical reactions. nih.gov For this compound, applying such high-level ab initio methods would yield a precise understanding of its molecular properties and reaction dynamics.

Conformational Analysis and Intramolecular Interactions

The flexibility of the methoxyethoxy side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements to understand stability and interactions within the molecule. libretexts.org

For open-chain molecules, Newman projections are a useful tool for visualizing different conformations, such as staggered and eclipsed forms. organicchemistrytutor.com The stability of these conformers is influenced by steric hindrance and other non-covalent interactions. libretexts.orgorganicchemistrytutor.com In the case of this compound, the rotation around the various single bonds in the side chain and its attachment to the phenyl ring leads to a complex potential energy surface with several local minima corresponding to different stable conformers. Quantum-chemical methods are employed to calculate the energies of these conformers and identify the most stable structures. ethz.ch

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of phenolic compounds. nih.gov In molecules where a hydroxyl group is ortho to a substituent with a lone pair of electrons, like a methoxy group, an intramolecular hydrogen bond can form. researchgate.net For this compound, the hydroxyl group is in the meta position relative to the methoxyethoxy substituent. This positioning makes a direct intramolecular hydrogen bond between the phenolic -OH and the ether oxygen less likely compared to an ortho-substituted equivalent like 2-methoxyphenol. nih.govresearchgate.net

However, the flexible methoxyethoxy chain could potentially fold back to allow for an intramolecular hydrogen bond between the phenolic proton and one of the ether oxygens, influencing its conformational preference. The strength of such a hydrogen bond can be quantified by calculating the enthalpy difference between the hydrogen-bonded form and a non-bonded conformer. researchgate.net Studies on related methoxyphenols have used both experimental techniques and quantum-chemical calculations (DFT, MP2, and G3 methods) to analyze both intramolecular and intermolecular hydrogen bonds. nih.gov These investigations reveal that such interactions significantly affect the compound's thermochemical properties. nih.gov

Predictive Modeling of Chemical Behavior and Interactions

Predictive modeling uses computational results to forecast how a molecule will behave in chemical reactions and interactions. This is often achieved by analyzing the molecule's electronic properties, such as the distribution and energy of its frontier molecular orbitals. dominican.edu

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.comresearchgate.net

For phenolic compounds, the HOMO is often localized on the phenyl ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. The LUMO is typically distributed over the aromatic ring. The energies of these orbitals can be calculated using methods like DFT. For example, studies on other phenolic derivatives have used DFT calculations to determine HOMO and LUMO energies to understand their electronic properties and reactivity. semanticscholar.orgresearchgate.net

The analysis of HOMO and LUMO provides insights into potential reaction sites. Regions of the molecule with high HOMO density are likely to be sites for electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack. For this compound, FMO analysis would help in predicting its behavior in various chemical reactions, such as oxidation or electrophilic substitution on the aromatic ring.

Table 1: Calculated Molecular Orbital Energies for a Representative Phenolic Compound (Eugenol) using DFT/B3LYP/6-311G(d,p) This table is illustrative, based on data for a similar compound, as specific values for this compound were not available in the searched literature. The principles of FMO analysis are directly applicable.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.79 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.81 |

| Data derived from studies on similar phenolic compounds. scispace.com |

This analysis is crucial for understanding the mechanisms of action for antioxidants, where the ability to donate a hydrogen atom or an electron is key. researchgate.netmdpi.com The energy of the HOMO, in particular, correlates with the ease of electron donation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodological Frameworks for SAR/QSAR Studies

The development of predictive QSAR models relies on robust methodological frameworks capable of handling complex chemical and biological data. These frameworks aim to establish a mathematical relationship between a set of molecular descriptors (representing the chemical structure) and an observed biological activity.

Multivariate statistical methods are essential tools in QSAR for analyzing datasets with multiple variables. rsc.org Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Multiple Linear Regression (MLR) are widely used to develop predictive models. nih.govimist.mascielo.br

Multiple Linear Regression (MLR) is a common approach used to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). nih.govnih.gov The goal is to create an equation that can predict the activity of compounds based on their physicochemical properties. researchgate.net For phenolic compounds, QSAR models often use descriptors representing hydrophobicity (log P), electronic effects (Hammett constants), and steric properties to predict activities ranging from antioxidant capacity to toxicity. researchgate.net The general form of an MLR equation in a QSAR context is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the descriptors and c represents the regression coefficients. The quality and predictive power of an MLR model are assessed through various statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient (Q²), and the standard deviation. imist.ma

Table 1: Key Statistical Methods in QSAR/QSAR Studies

| Method | Description | Common Application |

|---|---|---|

| Principal Component Analysis (PCA) | A technique for dimensionality reduction that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components. | Exploratory data analysis to identify patterns and groupings within a set of compounds. rsc.orgimist.ma |

| Multiple Linear Regression (MLR) | A regression method used to model the linear relationship between a dependent variable and multiple independent variables (descriptors). | To build simple, interpretable models predicting biological activity based on a few key descriptors. nih.govnih.gov |

| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It combines features of PCA and MLR. | Building robust QSAR models, especially in 3D-QSAR approaches like CoMFA. rsc.orgscielo.br |

| Hierarchical Cluster Analysis (HCA) | A method of cluster analysis which seeks to build a hierarchy of clusters. | Grouping compounds based on structural similarity to ensure diversity in training and test sets. scielo.br |

Influence of Substituent Effects on Biological Efficacy

The biological activity of phenolic compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring. nih.gov These substituents modify the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

The position of a substituent on the phenol (B47542) ring (ortho, meta, or para relative to the hydroxyl group) significantly influences its electronic effects and, consequently, its chemical properties and biological activity. For 3-(2-Methoxyethoxy)phenol, the methoxyethoxy group is in the meta position.

Substituents in the meta position primarily exert an inductive electronic effect, as they cannot directly participate in resonance with the phenolic hydroxyl group. An alkoxy group, such as methoxyethoxy, is generally considered to be electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but electron-donating through resonance (+R effect). In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced. This can influence properties like the acidity of the phenolic proton and the stability of the corresponding phenoxyl radical, which are crucial for antioxidant activity. mdpi.com Studies on substituted phenols have shown that the effect of a substituent on properties like the O-H bond dissociation enthalpy (BDE) is different for meta and para isomers. nist.gov For instance, the BDE of meta-aminophenol is calculated to be significantly higher than that of para-aminophenol, indicating a lower antioxidant potential for the meta isomer. mdpi.com

Modifying the 2-methoxyethoxy side chain would be expected to modulate the biological activity of this compound primarily by altering its physicochemical properties, such as lipophilicity and steric bulk.

Lipophilicity: The length and branching of the ether chain directly impact the molecule's octanol-water partition coefficient (log P). Increasing the length of the alkyl portion of the ether chain (e.g., changing from methoxyethoxy to butoxyethoxy) would increase lipophilicity. This can affect the molecule's ability to cross biological membranes and reach its target site. nih.gov In some QSAR models for phenols, hydrophobicity is a critical parameter for activity. researchgate.net

Flexibility and Hydrogen Bonding: The ether linkages in the side chain provide conformational flexibility and potential sites for hydrogen bonding. Altering the chain could change these properties, affecting solubility and interactions with biological macromolecules.

While direct studies on methoxyethoxy chain modifications are scarce, research on other phenolic ethers has shown that such functionalizations can enhance biological activity. For example, the etherification of thymol (B1683141) was found to increase its antibacterial efficacy. mdpi.com

Correlation of Quantum Chemical Descriptors with Bioactivity

Quantum chemical descriptors provide a powerful means to quantify the electronic and structural properties of molecules for use in QSAR models. wisdomlib.org Parameters derived from methods like Density Functional Theory (DFT) can offer deep insights into chemical reactivity and are often more accurate than empirical descriptors. nih.gov For phenolic compounds, descriptors related to their antioxidant mechanism, such as their ability to donate a hydrogen atom or an electron, are particularly relevant. nih.govresearchgate.net

The antioxidant activity of phenols is often related to their ability to scavenge free radicals. One of the primary mechanisms for this is hydrogen atom transfer (HAT), where the phenol donates its hydroxyl hydrogen to a radical. The ease with which this occurs is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker O-H bond and, typically, a higher antioxidant activity. nist.govpan.olsztyn.pl

The Ionization Potential (IP) is another crucial descriptor, corresponding to the energy required to remove an electron from the molecule. This relates to the single-electron transfer (SET) mechanism of antioxidant activity. A lower IP value suggests that the molecule can more easily donate an electron, which can also contribute to its antioxidant capacity. researchgate.net

QSAR studies have successfully used BDE and IP to model the antioxidant activity of various phenolic compounds. nih.govresearchgate.net The electronic nature of substituents on the phenol ring strongly influences these parameters. Electron-donating groups generally decrease both BDE and IP, enhancing antioxidant activity, while electron-withdrawing groups have the opposite effect. mdpi.compan.olsztyn.pl For this compound, the meta-alkoxy group's inductive electron-withdrawing effect would be expected to slightly increase the O-H BDE compared to an unsubstituted phenol, potentially modulating its antioxidant potency. mdpi.com

Table 2: Key Quantum Chemical Descriptors for Phenol Bioactivity

| Descriptor | Definition | Relevance to Bioactivity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break the O-H bond homolytically to form a phenoxyl radical and a hydrogen atom. nih.gov | A lower BDE generally correlates with higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. pan.olsztyn.pl |

| Ionization Potential (IP) | The energy required to remove one electron from the highest occupied molecular orbital (HOMO). | A lower IP facilitates electron donation and correlates with antioxidant activity via the Single-Electron Transfer (SET) mechanism. researchgate.net |

| HOMO Energy (EHOMO) | The energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy levels indicate a greater tendency to donate electrons, often correlating with increased antioxidant or biological activity. nih.gov |

| LUMO Energy (ELUMO) | The energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy levels suggest a greater ability to accept electrons. The HOMO-LUMO gap is a measure of chemical reactivity. rsc.org |

| Heat of Formation (Hf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Used in QSAR models as a descriptor of molecular stability. nih.gov |

Applications in Advanced Materials Science and Chemical Engineering

Utilization as Precursors in Polymer Chemistry

3-(2-Methoxyethoxy)phenol serves as a critical starting material in the synthesis of high-performance polymers. Its bifunctional nature allows it to be incorporated into polymer backbones or as a pendant side group, thereby tailoring the final properties of the material.

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. rsc.org The properties of these polymers can be extensively modified by attaching various organic side groups to the phosphorus atoms. rsc.orgumich.edu this compound is utilized as a nucleophile in the macromolecular substitution reaction of poly(dichlorophosphazene). In this process, the phenoxide, generated from this compound, displaces the chlorine atoms on the poly(dichlorophosphazene) backbone.

The incorporation of the 3-(2-methoxyethoxy)phenoxy side groups imparts specific properties to the resulting polyphosphazene polymer. The flexible ether chains can enhance the polymer's elastomeric properties and lower its glass transition temperature (Tg). Furthermore, the hydrophilic nature of the alkoxy-ether side groups can be exploited in the design of "smart" membranes whose permeability can be controlled by external stimuli like temperature. dtic.mil This makes such polymers suitable for applications requiring controlled permeability and specific thermal properties.

Table 1: Influence of Side Groups on Polyphosphazene Properties

| Side Group | Resulting Polymer Property | Potential Application |

| Fluoroalkoxy and Adamantyl | High oxygen transmission | High-performance gas separation membranes |

| Sulfur-containing aliphatic | Metal ion capture | Toxic or radioactive metal ion removal |

| Hydrophilic alkoxy-ether (e.g., from this compound) | Temperature- or pH-responsive permeability | "Smart" membranes, controlled release systems |

This table illustrates how different side groups, including those derived from this compound, can be used to tune the properties of polyphosphazenes for specific advanced applications. dtic.mil

The demand for advanced membranes for separations in gas, liquid, and ion transport has driven the development of novel polymer precursors. nih.govresearchgate.net this compound is a valuable precursor in this context. When used to create side chains on a polymer backbone, the methoxyethoxy groups can influence the free volume and chain packing of the polymer, which are critical parameters for membrane performance. nih.gov

For instance, polymers functionalized with such side groups are investigated for their potential in creating membranes with tailored gas permeability and selectivity. The flexible ether linkages can increase the fractional free volume of the polymer matrix, facilitating the transport of gas molecules. The polarity introduced by the oxygen atoms can also influence the selective transport of certain gases over others. These characteristics are crucial for applications such as carbon capture and hydrogen purification. researchgate.net

Role in Complex Molecular Architecture Development (e.g., Drug Delivery Systems)

The design of complex molecular architectures for applications like drug delivery often requires building blocks with specific functionalities. merckmillipore.comnih.gov While direct research on this compound in drug delivery systems is specific, its structural motifs are found in polymers used for such applications. For example, polymers with poly(ethylene glycol) (PEG)-like side chains, similar to the methoxyethoxy group, are widely used in drug delivery. These side chains can impart stealth properties to nanoparticles, helping them evade the immune system and prolong circulation time.

Thermo-sensitive nanogels have been synthesized using monomers like 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), which shares the methoxyethoxy functional group. mdpi.com These nanogels can exhibit a volume phase transition temperature that allows for the controlled release of encapsulated drugs in response to temperature changes. mdpi.com This suggests that polymers derived from or incorporating this compound could be designed to have similar thermo-responsive behaviors, making them candidates for smart drug delivery systems. mdpi.com

Chelation Properties and Ligand Design

The arrangement of oxygen atoms in the methoxyethoxy side chain of this compound provides potential metal-chelating properties. The lone pairs of electrons on the ether and methoxy (B1213986) oxygen atoms, in conjunction with the phenolic oxygen, can coordinate with metal ions. This makes the compound and its derivatives interesting candidates for ligand design in coordination chemistry.

Phenolic compounds, in general, are known to act as chelators for transition metals. researchgate.net By binding to metal ions, these ligands can prevent the metals from participating in undesirable reactions, such as the generation of reactive oxygen species through the Fenton reaction. researchgate.net The specific geometry and electronic properties endowed by the methoxyethoxy group can influence the stability and selectivity of the metal complexes formed. These chelating properties are relevant in areas such as catalysis, environmental remediation for heavy metal removal, and the development of antioxidants. ekb.eg

Integration into Functional Plastics and Resins

Phenolic compounds are fundamental building blocks for phenolic resins, which are known for their thermal resistance, chemical stability, and flame-retardant properties. cnrs.frnih.govspecialchem.com this compound can be used as a specialty monomer or co-monomer in the synthesis of phenolic and other thermosetting resins to impart specific functionalities. encyclopedia.pubpenpet.com

The incorporation of the flexible and polar methoxyethoxy side chain can modify the properties of the resulting resin in several ways:

Improved Flexibility: The ether linkage can act as an internal plasticizer, reducing the brittleness often associated with traditional phenolic resins.

Enhanced Solubility: The polarity of the side chain can improve the solubility of the prepolymer in a wider range of solvents, facilitating processing.

Modified Thermal Properties: The side chain can influence the crosslinking density and glass transition temperature of the cured resin.

These modified resins could find applications as advanced coatings, adhesives, and composite matrices where a combination of thermal stability and improved mechanical properties is required. encyclopedia.pub

Advanced Analytical and Spectroscopic Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the analytical and spectroscopic characterization of the compound this compound could not be located. This suggests that this specific isomer may not be widely synthesized or characterized in published research.

Therefore, it is not possible to provide detailed, scientifically accurate research findings for the requested sections and subsections (¹H NMR, ¹³C NMR, ³¹P NMR for Polymer Derivatives, IR Spectroscopy, UV-Vis Spectroscopy, and Mass Spectrometry) as per the instructions. Generating content for these sections without established data would be speculative and would not meet the required standards of scientific accuracy and reliance on cited research.

To provide a scientifically accurate and authoritative article, direct experimental data from peer-reviewed studies or verified spectral databases is essential. In the absence of such information for this compound, this article cannot be generated.

Advanced Analytical and Spectroscopic Characterization of 3 2 Methoxyethoxy Phenol

X-ray Diffraction (XRD) for Crystalline Structure Determination

For a compound like 3-(2-Methoxyethoxy)phenol, obtaining a single crystal of sufficient quality is the first and most critical step. wikipedia.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 1: Illustrative Crystallographic Data Parameters Obtainable from XRD

| Parameter | Description | Example Data (Hypothetical for this compound) |

| Crystal System | A classification of crystals based on their axial systems. | Orthorhombic |

| Space Group | The group of symmetry operations that describes the symmetry of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 947.6 ų |

| Z | The number of molecules per unit cell. | 4 |

Furthermore, XRD analysis would elucidate the intramolecular hydrogen bonding network and intermolecular interactions, such as π–π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used to assess purity and analyze its composition.

HPLC is a versatile technique used to separate compounds in a liquid mobile phase using a solid stationary phase packed into a column. nih.gov For the analysis of phenolic compounds, reverse-phase HPLC is commonly employed. sielc.comepa.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of this compound can be determined by monitoring the chromatogram for the presence of extraneous peaks. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity.

Detection is often achieved using a UV-Vis detector, as phenols exhibit strong absorbance in the UV region (typically around 270-280 nm). epa.govresearchgate.net A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. nih.gov

Table 2: Typical HPLC Parameters for the Analysis of Phenolic Compounds

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B), often with an acid modifier like formic or phosphoric acid. nih.govsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temp. | 25 - 40 °C |

| Injection Vol. | 5 - 20 µL |

| Detection | UV-Vis or DAD at 274 nm epa.gov |

| Retention Time | Dependent on the specific method, but typically in the range of 5-20 minutes. |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is highly effective for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often performed to increase their volatility and improve chromatographic peak shape. nih.govepa.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. nih.gov

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification.

GC-MS is not only used for purity assessment but also for identifying and quantifying impurities, even at trace levels. The high selectivity of selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes can be used for target analysis of specific impurities. thermofisher.com

Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Conditions |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temp. | 250 - 280 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |

| Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

| MSD Transfer Line | 280 °C |

Environmental Fate and Degradation Pathways of Phenolic Methoxyethoxy Compounds

Biodegradation Mechanisms in Aquatic and Soil Environments

Biodegradation is a primary mechanism for the removal of phenolic compounds from aquatic and soil environments. This process is mediated by a diverse range of microorganisms, including bacteria and fungi, which can utilize these compounds as a source of carbon and energy. The structural components of 3-(2-Methoxyethoxy)phenol—the phenol (B47542) ring, the ether linkage, and the methoxy (B1213986) group—are all susceptible to microbial attack, under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of phenolic compounds is typically initiated by monooxygenase or dioxygenase enzymes. These enzymes hydroxylate the aromatic ring, often forming catechol or its derivatives. For a compound like this compound, aerobic microbes would likely first cleave the ether bond. The resulting phenol and 2-methoxyethanol (B45455) would then be degraded through established pathways. The phenolic ring is cleaved, either through an ortho- or meta- cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle. The methoxy group can be demethylated, forming formaldehyde, which is then assimilated or oxidized. The presence of oxygen generally leads to faster degradation rates for phenolic compounds. For instance, studies on guaiacol (B22219), a simple methoxyphenol, show that it can be completely degraded by various microbial strains under aerobic conditions.

Anaerobic decomposition of phenolic compounds is a slower process and typically involves a consortium of different microbial groups. For a compound containing an ether linkage like this compound, the initial step under anaerobic conditions would likely be the cleavage of this bond. Studies on the anaerobic degradation of 2-phenoxyethanol (B1175444) by Acetobacterium species have shown that the ether bond is cleaved to form phenol and acetaldehyde (B116499). The phenol can then be carboxylated and further degraded, while the acetaldehyde is oxidized to acetate. This suggests a plausible anaerobic degradation pathway for this compound, where it would be initially broken down into phenol and 2-methoxyacetaldehyde, which would then be further metabolized by anaerobic microbial communities.

Table 1: Biodegradation Pathways of Analogue Compounds

| Compound | Condition | Key Degradation Steps | Primary Products | Reference Organisms/Systems |

|---|---|---|---|---|

| Guaiacol (2-methoxyphenol) | Aerobic | O-demethylation to form catechol, followed by ring cleavage. | Catechol, intermediates of the Krebs cycle. | Pseudomonas sp., Activated sludge. nih.gov |

| 2-Phenoxyethanol | Anaerobic | Cleavage of the ether bond. | Phenol and acetaldehyde. researchgate.netnih.gov | Acetobacterium sp. researchgate.netnih.gov |

| General Phenols | Aerobic | Hydroxylation to catechol, followed by ortho- or meta-ring cleavage. | Aliphatic acids (e.g., muconic acid, succinate, acetyl-CoA). | Various bacteria and fungi. |

Photochemical Transformation and Atmospheric Reactions

In the atmosphere, phenolic compounds are primarily degraded through reactions with hydroxyl (•OH) radicals. For this compound, this reaction would likely be rapid, with an estimated atmospheric half-life on the order of hours. The •OH radical can either abstract a hydrogen atom from the phenolic hydroxyl group or the methoxyethoxy side chain, or it can add to the aromatic ring. These initial reactions lead to the formation of phenoxy radicals and other reactive intermediates. These intermediates can then react with other atmospheric components like nitrogen oxides (NOx) to form nitrophenols or undergo further oxidation, potentially leading to ring-opening and the formation of smaller, oxygenated organic compounds.

In aquatic environments, photochemical transformation can occur through direct photolysis or indirect photosensitized reactions. Direct photolysis involves the absorption of sunlight by the molecule, which can lead to its degradation. However, for many phenolic compounds, indirect photoreactions are more significant. Dissolved organic matter and other substances in the water can act as photosensitizers, absorbing light and producing reactive oxygen species like hydroxyl radicals and singlet oxygen, which then degrade the phenolic compound. Studies on guaiacol have shown that its photooxidation in the presence of iron complexes and oxalate, which are common in atmospheric waters, is rapid and leads to the formation of polymeric and open-ring products. acs.org This suggests that similar processes could be important for the transformation of this compound in sunlit surface waters.

Table 2: Photochemical Transformation Data for Analogue Compounds

| Compound | Environment | Primary Reactant | Key Transformation Processes | Potential Products |

|---|---|---|---|---|

| Guaiacol (2-methoxyphenol) | Atmospheric/Aqueous | •OH radicals, Fe(III)-oxalate complexes | Radical addition/abstraction, Photosensitized oxidation | Polymeric substances, functionalized and open-ring products. acs.org |

| General Phenols | Atmospheric | •OH radicals, NOx | Oxidation, Nitration | Nitrophenols, Catechols, Ring-opened products. |

Adsorption and Mobility Characteristics in Environmental Matrices

The mobility of this compound in soil and aquatic systems is largely controlled by its adsorption to soil particles and sediments. The extent of adsorption is influenced by the compound's physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow), as well as the characteristics of the environmental matrix, including organic carbon content, clay content, and pH.

The presence of the polar hydroxyl and methoxyethoxy groups in this compound would likely give it moderate water solubility, suggesting it could be mobile in soil. However, the phenolic ring can interact with soil organic matter through hydrophobic interactions and hydrogen bonding. Therefore, its mobility is expected to be inversely related to the organic carbon content of the soil; higher organic carbon content would lead to stronger adsorption and lower mobility. californiaagriculture.orgnih.gov The mobility of ionizable organic compounds like phenols is also pH-dependent. At pH values above the pKa of the phenolic hydroxyl group, the compound will exist in its anionic form, which is generally more water-soluble and less adsorbed to negatively charged soil particles. The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption of phenolic compounds in soil. nih.gov Based on data for other phenols, it is expected that this compound would have a low to moderate soil adsorption coefficient (Koc), indicating a potential for leaching into groundwater in soils with low organic matter content. researchgate.net

Metabolic Fate in Biological Systems and Detoxification Routes

In biological systems, xenobiotic compounds like this compound undergo metabolic transformations to facilitate their elimination from the body. These processes, often referred to as detoxification, generally involve two phases of reactions.

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups. For this compound, Phase I metabolism would likely involve enzymes from the cytochrome P450 superfamily. Potential reactions include hydroxylation of the aromatic ring and oxidation of the ether side chain. Studies on a similar compound, 2-phenoxyethanol, in humans and rats have shown that it is extensively metabolized to phenoxyacetic acid. nih.govnih.gov This occurs through the oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid. A similar pathway is plausible for this compound, leading to the formation of 3-(2-methoxyethoxy)phenoxyacetic acid. Another potential metabolic pathway, based on studies with guaiacol, is the O-demethylation of the methoxy group. hmdb.ca

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione. These conjugation reactions significantly increase the water solubility of the compound, making it easier to excrete in urine or bile. For this compound and its Phase I metabolites, conjugation with glucuronic acid at the phenolic hydroxyl group is a highly probable detoxification route, as this is a common pathway for phenols. nih.gov

Table 3: Metabolic Pathways of Analogue Compounds in Biological Systems

| Compound | Organism | Phase I Metabolism | Phase II Metabolism | Primary Metabolites |

|---|---|---|---|---|

| 2-Phenoxyethanol | Humans, Rats | Oxidation of the alcohol group to a carboxylic acid. nih.govnih.gov | Conjugation of metabolites. | Phenoxyacetic acid (PhAA), 4-hydroxyphenoxyacetic acid (4-OH-PhAA). nih.gov |

| Guaiacol (2-methoxyphenol) | General | O-demethylation. hmdb.ca | Conjugation with glucuronic acid and sulfate. | Catechol, glucuronide and sulfate conjugates. |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on substituted phenols is extensive, with significant research into the synthesis, biological activities, and material applications of various derivatives. Compounds containing methoxy (B1213986) and ethoxy functionalities, as well as the broader class of aryloxy phenols, have attracted considerable attention. Research has largely focused on their potential as antioxidants, anti-inflammatory agents, and as building blocks for more complex molecules, including pharmaceuticals and polymers. nih.govnih.gov For instance, methoxyphenols are known for their radical-scavenging abilities and have been investigated for their potential in managing diseases associated with oxidative stress. nih.govresearchgate.net Similarly, the aryloxy phenol (B47542) scaffold is a key structural motif in various biologically active compounds and functional materials. nih.gov

However, specific research focusing exclusively on 3-(2-Methoxyethoxy)phenol is notably limited. While general synthetic methods for producing methoxy- and ethoxy-phenols exist, dedicated studies detailing the unique properties and potential applications of the 3-(2-methoxyethoxy) substitution pattern are not prominent in the available literature. google.comgoogle.com The current landscape, therefore, presents a broad understanding of related compounds, which provides a foundation for hypothesizing the potential characteristics of this compound, but lacks specific empirical data on the compound itself.

Identified Gaps and Unexplored Areas

The primary gap in the current research is the lack of a focused investigation into this compound. This includes a comprehensive characterization of its physicochemical properties, an evaluation of its biological activity profile, and an exploration of its potential in material science. While studies on isomers and related compounds offer clues, the specific influence of the 3-(2-methoxyethoxy) substituent on the phenolic ring remains largely unexamined.

Key unexplored areas include:

Detailed Synthesis and Optimization: While general synthetic routes for similar compounds are known, specific, high-yield, and scalable synthesis methods for this compound have not been extensively developed or optimized.

Biological Activity Spectrum: The biological effects of this specific substitution pattern are unknown. Its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent has not been investigated. Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comeurekaselect.com

Structure-Activity Relationships (SAR): Without data on this compound, its contribution to the broader understanding of SAR within the methoxyphenol class is missing.

Polymer and Material Science Applications: The potential of this compound as a monomer or modifying agent in the development of novel polymers, resins, or other functional materials is an open field. The related compound 1,3-Di(3-hydroxyphenoxy)benzene is a component of high-performance epoxy resins. nih.gov

Proposed Future Research Trajectories

To address the existing gaps in knowledge, a multi-pronged research approach is proposed for this compound.

Future research should prioritize the development of efficient and sustainable synthetic methodologies for this compound. This could involve exploring modern catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, which have proven effective for the synthesis of other aryloxy phenols. nih.gov Investigation into greener synthetic approaches, minimizing the use of hazardous reagents and solvents, would also be a valuable contribution. A systematic study of reaction conditions, including temperature, solvent, and catalyst loading, will be crucial for optimizing the yield and purity of the final product.

A thorough investigation into the biological activities of this compound is warranted. Initial screening should encompass a broad range of assays to identify potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. For any identified activities, subsequent research should focus on elucidating the underlying mechanisms of action. This could involve studies on enzyme inhibition, receptor binding, and effects on cellular signaling pathways. For instance, many phenolic compounds exert their effects by modulating the activity of enzymes like cyclooxygenases (COX). josai.ac.jp

Computational studies can play a pivotal role in accelerating the research and development of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's electronic properties, reactivity, and potential for interaction with biological targets. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies could be initiated once a preliminary set of derivatives and their biological activities are established. nih.gov This predictive modeling will enable the rational design of new analogues with enhanced activity and desired properties, thereby guiding synthetic efforts more efficiently.

The unique combination of a phenolic hydroxyl group and a flexible methoxyethoxy side chain suggests that this compound could be a valuable building block in material science. Future research should explore its potential as a monomer for the synthesis of novel polymers, such as polyesters, polycarbonates, and epoxy resins. The incorporation of the methoxyethoxy group could impart desirable properties like increased flexibility, improved solubility, and altered thermal characteristics. Furthermore, its potential use as a modifying agent for existing polymers or as a component in the formulation of coatings, adhesives, and composites represents a promising avenue for investigation.

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 12–18 hours | Maximizes conversion |

| Solvent Ratio | 1:3 ether/hexane | Improves purity |

| Acid Concentration | 4N HCl | Ensures complete deprotection |

Advanced: How can researchers resolve contradictions in reported HPLC retention times for this compound derivatives?

Answer:

Discrepancies in HPLC data (e.g., retention times of 0.83 minutes under SQD-AA05 conditions vs. other methods) arise from:

- Mobile phase composition : Acetonitrile/water with phosphoric acid vs. formic acid for MS compatibility .

- Column type : Newcrom R1 columns may exhibit different selectivity compared to C18 columns.

Methodological recommendations :- Cross-validate with LC-MS to confirm molecular ion peaks (e.g., m/z 236 [M+H]+ ).